4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide
Description
Properties
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4/c20-19(21,22)29-14-7-5-13(6-8-14)23-17(26)4-1-11-25-18(27)10-9-15(24-25)16-3-2-12-28-16/h2-3,5-10,12H,1,4,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKXPMGINJHTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide is a synthetic organic molecule with potential therapeutic applications. It features a unique combination of heterocyclic structures, including a furan ring and a pyridazinone core, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The molecular formula for the compound is , and it has a molecular weight of approximately 378.38 g/mol. The structure can be broken down into three key components:
- Furan Ring : A five-membered aromatic ring that enhances biological activity.
- Pyridazinone Core : A six-membered ring that is often associated with antitumor properties.
- Trifluoromethoxyphenyl Group : A substituent that may improve pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. The furan and pyridazinone moieties can modulate the activity of these targets, potentially leading to:
- Anticancer Effects : Inhibition of tumor cell growth by disrupting cell cycle progression.
- Antimicrobial Activity : Interaction with microbial enzymes or structures.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated its effectiveness against several human cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 0.25 | Induction of apoptosis and cell cycle arrest |
| M21 (Melanoma) | 0.15 | Disruption of microtubule dynamics |
| MCF7 (Breast) | 0.30 | Inhibition of angiogenesis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties, potentially effective against various bacterial strains. The presence of the furan ring is particularly noted for enhancing such activities.
Case Studies
- In Vivo Studies : In chick chorioallantoic membrane assays, derivatives of this compound demonstrated significant inhibition of angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 (CA-4). The results suggest low toxicity on embryonic tissues while effectively targeting tumor vasculature.
- Structure–Activity Relationship (SAR) : Research has shown that modifications in the substituents on the pyridazinone core can lead to enhanced biological activity. For instance, replacing the trifluoromethoxy group with other electron-withdrawing groups has been associated with increased anticancer efficacy.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization : Replacing the 4-(trifluoromethoxy)phenyl group with chlorophenyl or fluorophenyl moieties (as in and ) could enhance solubility or potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
